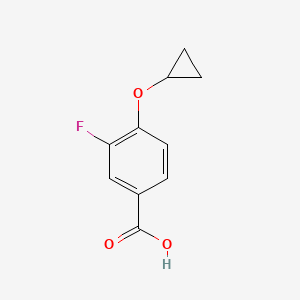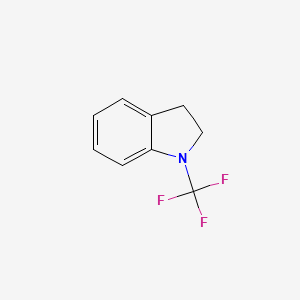
2,2-Dichloro-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- is a chemical compound that belongs to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Méthodes De Préparation
The synthesis of OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the oxazolidine ring. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into different derivatives with altered biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- has several scientific research applications:
Agriculture: It is used as a herbicide safener to protect crops from the harmful effects of herbicides.
Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds.
Biology: Research studies have explored its role in enhancing the activity of detoxifying enzymes in plants.
Mécanisme D'action
The mechanism of action of OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- involves the induction of detoxifying enzymes such as glutathione S-transferase (GST) in plants. This enzyme catalyzes the conjugation of glutathione with herbicides, rendering them inactive and reducing their phytotoxicity. The compound interacts with the active sites of these enzymes, enhancing their activity and providing protection to crops.
Comparaison Avec Des Composés Similaires
Similar compounds to OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- include other oxazolidine derivatives such as:
- 3-(DICHLOROACETYL)-2,2-DIMETHYL-4-ETHYL-1,3-OXAZOLIDINE
- 3-(DICHLOROACETYL)-2,2,5-TRIMETHYL-1,3-OXAZOLIDINE These compounds share similar structural features and biological activities. OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- is unique in its specific application as a herbicide safener and its ability to induce detoxifying enzymes in plants.
Propriétés
Numéro CAS |
52836-68-7 |
|---|---|
Formule moléculaire |
C7H11Cl2NO2 |
Poids moléculaire |
212.07 g/mol |
Nom IUPAC |
2,2-dichloro-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H11Cl2NO2/c1-7(2)3-12-4-10(7)6(11)5(8)9/h5H,3-4H2,1-2H3 |
Clé InChI |
DSECIEZLESJHEP-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCN1C(=O)C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13927419.png)
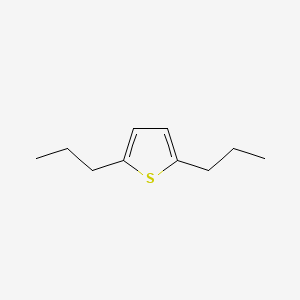
![8-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B13927429.png)

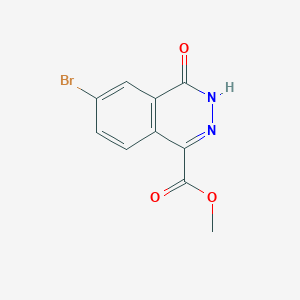
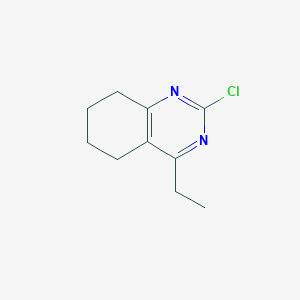
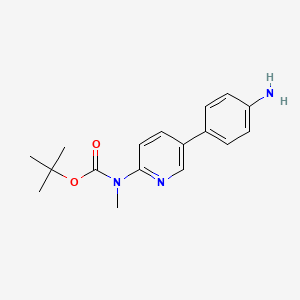
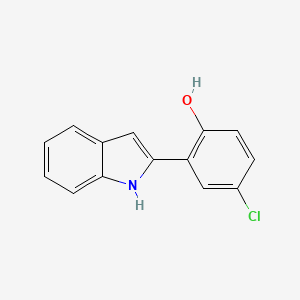
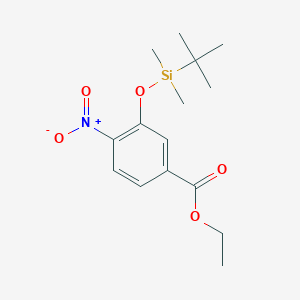
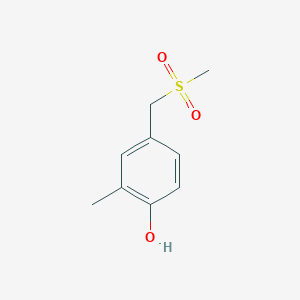
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13927483.png)
